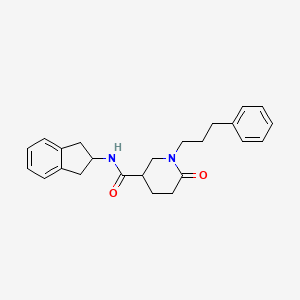![molecular formula C21H31N3O4 B3804260 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B3804260.png)
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone
描述
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone, also known as AZD-4901, is a novel compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone involves the inhibition of Bub1, a kinase that plays a critical role in the mitotic checkpoint pathway. Bub1 is responsible for monitoring the alignment of chromosomes during cell division, ensuring that each daughter cell receives the correct number of chromosomes. Inhibition of Bub1 leads to the activation of the spindle assembly checkpoint, which prevents the progression of the cell cycle until all chromosomes are properly aligned. This ultimately leads to cell death.
Biochemical and Physiological Effects:
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been found to exhibit potent antitumor activity, both in vitro and in vivo. In addition, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone is its potent antitumor activity, making it a promising candidate for cancer therapy. In addition, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone exhibits low toxicity in normal cells, indicating that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone is its limited solubility in water, which may limit its clinical utility.
未来方向
There are several future directions for the development of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the evaluation of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone in combination with other cancer therapies, such as radiation or immunotherapy. Additionally, the identification of biomarkers that predict response to 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone may help to identify patients who are most likely to benefit from this treatment. Finally, the development of more soluble derivatives of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone may improve its clinical utility.
科学研究应用
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been found to exhibit potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been shown to inhibit the growth of tumor xenografts in vivo. The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone involves the inhibition of the mitotic checkpoint kinase Bub1, which is essential for proper cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
属性
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-18-8-7-16(13-19(18)28-2)15-24-12-9-22-21(26)17(24)14-20(25)23-10-5-3-4-6-11-23/h7-8,13,17H,3-6,9-12,14-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCPZLSMDUPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B3804191.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[1-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3804195.png)
![7-(3,4-difluorobenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3804202.png)
![N-phenyl-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B3804208.png)
![N-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B3804218.png)
![{2-fluoro-5-[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B3804222.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3804225.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-methyl-1,4-diazepane](/img/structure/B3804239.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B3804240.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1,3-oxazole-4-carboxamide](/img/structure/B3804253.png)
![2-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B3804275.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}phenol](/img/structure/B3804282.png)
![2-methoxy-6-{[methyl(1-methyl-2-pyridin-2-ylethyl)amino]methyl}phenol](/img/structure/B3804284.png)